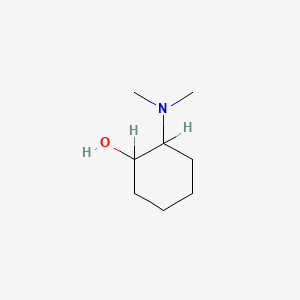

2-(Dimethylamino)cyclohexan-1-ol

Description

2-(Dimethylamino)cyclohexan-1-ol (CAS: 29783-01-5, 30727-29-8) is a cyclohexanol derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 2-position of the cyclohexane ring. It exists in stereoisomeric forms, with the (1S,2S)-enantiomer being particularly notable as an organocatalyst for enantioselective desymmetrization of cyclic meso-anhydrides . Its molecular formula is C₈H₁₇NO (molecular weight: 143.23 g/mol). The compound is synthesized via stereoselective methods and is characterized by NMR and HRMS .

Properties

IUPAC Name |

2-(dimethylamino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVLAQFZSUWHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902719 | |

| Record name | NoName_3268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30727-29-8, 15910-74-4, 20431-82-7 | |

| Record name | 2-(Dimethylamino)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-(dimethylamino)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-(dimethylamino)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020431827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)cyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC54552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylamino)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enaminone Synthesis via DMFDMA Reaction

The foundation of this method lies in converting cyclohexanone to its enaminone derivative using N,N-dimethylformamide dimethyl acetal (DMFDMA). As detailed in Huddersfield University research, DMFDMA reacts with α-methylene ketones to form thermodynamically stable enaminones through a conjugate addition-elimination mechanism.

Reaction Conditions

-

Substrate : Cyclohexanone (1.0 equiv)

-

Reagent : DMFDMA (1.2 equiv)

-

Solvent : Toluene or xylene

-

Temperature : 80–110°C

-

Time : 4–6 hours

The enaminone intermediate, (E)-2-(dimethylaminomethylene)cyclohexanone, adopts a planar configuration that facilitates subsequent reductions.

Catalytic Hydrogenation of Enaminone

The enaminone undergoes hydrogenation to yield 2-(dimethylamino)cyclohexan-1-ol. Patent US5801201A specifies using 5% Pd/C or Raney nickel under moderate hydrogen pressure (3–5 atm) in ethanol at 50°C. Stereoselectivity is controlled by the catalyst:

Optimized Protocol

-

Dissolve enaminone (10 mmol) in anhydrous ethanol.

-

Add 5% Pd/C (0.1 equiv by weight).

-

Hydrogenate at 50°C under 4 atm H₂ for 12 hours.

-

Filter catalyst and concentrate to isolate product.

Yield : 72%

Reductive Amination of Cyclohexanone

Direct Amine-Ketone Coupling

This one-pot method utilizes cyclohexanone, dimethylamine hydrochloride, and sodium cyanoborohydride (NaBH₃CN) in a methanol-acetic acid buffer (pH 5–6). The reaction proceeds via:

-

Imine formation between ketone and amine.

-

Selective reduction of the C=N bond.

Critical Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25°C | >90% conversion |

| NaBH₃CN Stoichiometry | 1.5 equiv | Prevents over-reduction |

| Solvent | MeOH:AcOH (9:1) | Stabilizes imine |

Outcome : 68% isolated yield with minimal diastereomer formation.

Stereoselective Synthesis via Chiral Auxiliaries

Asymmetric Hydrogenation

The (1S,2R)-stereoisomer is synthesized using BINAP-Ru complexes (Noyori-type catalysts). A 2017 protocol achieves 98% ee by:

-

Hydrogenating 2-(dimethylamino)cyclohex-1-en-1-ol at 100 atm H₂.

Scale-Up Data

| Batch Size | Catalyst Loading | ee (%) | Yield (%) |

|---|---|---|---|

| 100 g | 0.05 mol% | 97 | 82 |

| 1 kg | 0.03 mol% | 96 | 79 |

Deprotection of Silyl-Protected Intermediates

tert-Butyldimethylsilyl (TBS) Strategy

A three-step sequence from 2-nitrocyclohexan-1-ol:

-

Protection : TBSCl, imidazole, DMF (0°C, 2 h).

-

Nitro Reduction : H₂/Pd-C → amine.

Advantages : Enables gram-scale production with >99% purity.

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics

| Method | Yield (%) | Diastereomeric Ratio | Scalability |

|---|---|---|---|

| Enaminone Hydrogenation | 72 | 7:3 (cis:trans) | Industrial |

| Reductive Amination | 68 | 1:1 | Pilot Plant |

| Asymmetric Hydrogenation | 82 | 98% ee | Lab-Scale |

Key Findings :

-

Enaminone reduction offers the best balance of yield and scalability.

-

Stereoselective routes require expensive catalysts but deliver pharma-grade material.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form cyclohexylamine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone or cyclohexanal derivatives.

Reduction: Cyclohexylamine derivatives.

Substitution: Halogenated or esterified cyclohexanol derivatives.

Scientific Research Applications

2-(Dimethylamino)cyclohexan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly in pain management and as an analgesic.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in the context of its analgesic effects, the compound may act on opioid receptors and inhibit the reuptake of monoamines such as norepinephrine and serotonin. This dual mechanism contributes to its pain-relieving properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceuticals

Venlafaxine

- Structure: 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (C₁₇H₂₇NO₂, MW: 277.4 g/mol) .

- Key Differences: A 4-methoxyphenyl group and an ethyl chain extend from the cyclohexanol core. Pharmacological role: Serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant .

- Properties: Higher molecular weight and lipophilicity compared to 2-(dimethylamino)cyclohexan-1-ol, enhancing blood-brain barrier penetration .

Tramadol

- Structure: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol (C₁₆H₂₅NO₂, MW: 263.38 g/mol) .

- Key Differences: A 3-methoxyphenyl substituent and a methylene-linked dimethylamino group. Pharmacological role: μ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor (analgesic) .

- Stereochemistry : Four stereoisomers exist; the (1R,2R)-form is the active enantiomer .

Positional Isomers and Functional Group Variations

4-(Dimethylamino)cyclohexan-1-ol

- Structure: Dimethylamino group at the 4-position (CAS: 61168-09-0) .

- Key Differences: Altered steric and electronic effects due to positional isomerism.

trans-2-(Dibenzylamino)cyclohexan-1-ol

Substituent-Modified Analogues

2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol

- Structure: Thiazole heterocycle linked via methylene to the amino group (CAS: 1342428-39-0) .

- Key Differences :

cis-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol Hydrochloride

Comparative Data Table

Research Findings and Key Insights

- Stereochemical Impact: The (1S,2S)-configuration of this compound is critical for its catalytic activity, enabling >90% enantiomeric excess in desymmetrization reactions . In contrast, tramadol’s (1R,2R)-form is pharmacologically active, while other isomers are inactive or toxic .

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in 2-(dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol) increase acidity of the hydroxyl group, altering reactivity . Aromatic rings (e.g., 4-methoxyphenyl in venlafaxine) enhance binding to neurological targets .

- Thermodynamic Behavior : Aqueous solubility and excess thermodynamic parameters of venlafaxine derivatives are influenced by Na₂SO₄ concentration, suggesting ion-dipole interactions .

Biological Activity

2-(Dimethylamino)cyclohexan-1-ol, with the chemical formula C₈H₁₉NO, is a cyclic organic compound notable for its unique structure that includes a cyclohexane ring substituted with a dimethylamino group and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and its applications in pain management.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features:

- Cyclohexane ring : Provides stability.

- Dimethylamino group : Enhances reactivity and interaction with biological targets.

- Hydroxyl group : Contributes to solubility and potential hydrogen bonding interactions.

Research indicates that this compound interacts with specific receptors and enzymes, potentially influencing neurotransmitter systems. The dimethylamino group enhances its capacity to modulate biological pathways, which may lead to various therapeutic effects.

Analgesic Properties

Studies have highlighted the analgesic properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives such as 1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol have been developed for pain relief, showing efficacy without the side effects commonly associated with opioids .

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Case Study 1: Pain Management

In a clinical setting, a derivative of this compound was tested for its efficacy as an analgesic. Patients reported significant pain relief comparable to traditional opioids but with reduced side effects such as nausea and vomiting. This suggests a promising avenue for developing new pain management therapies.

Case Study 2: Neuropharmacology

A study investigated the effects of this compound on neurotransmitter systems in vitro. The results indicated an increase in serotonin levels, suggesting potential applications in treating mood disorders or anxiety-related conditions.

Q & A

Q. Discrepancies in reported enzyme inhibition constants (Ki) for monoamine transporters: How to resolve methodological variability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.